N6,N6-Dimethyladenosine
Overview
Description
N6,N6-Dimethyladenosine is a modified nucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine base. It plays a significant role in the regulation of RNA function and stability, impacting various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Dimethyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. This biotechnological approach ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N6,N6-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of adenosine, which can have distinct biological activities .
Scientific Research Applications
N6,N6-Dimethyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation processes and their effects on nucleosides.
Biology: Plays a role in the regulation of gene expression and RNA stability.
Industry: Utilized in the development of biotechnological tools and assays for detecting RNA modifications.
Mechanism of Action
N6,N6-Dimethyladenosine exerts its effects through the modification of RNA molecules. The methyl groups at the sixth position of adenine influence the structure and function of RNA, affecting processes such as RNA splicing, translation, and stability.
Comparison with Similar Compounds
N6-Methyladenosine (m6A): A single methyl group at the sixth position of adenine.
1-Methyladenosine (m1A): A methyl group at the first position of adenine.
N6,2’-O-Dimethyladenosine (m6Am): A methyl group at the sixth position and an additional methyl group at the 2’-O position of the ribose.
Uniqueness: N6,N6-Dimethyladenosine is unique due to the presence of two methyl groups at the sixth position of adenine, which provides distinct structural and functional properties compared to other methylated adenosines. This dual methylation can lead to different interactions with RNA-binding proteins and influence RNA stability and function in unique ways .
Properties
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903611 | |
Record name | NoName_4312 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-17-4 | |
Record name | NSC407371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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